molecular formula C16H18N4O4 B2968287 N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 946290-66-0

N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2968287
CAS No.: 946290-66-0
M. Wt: 330.344
InChI Key: SOUVMHUKWBNQHB-UHFFFAOYSA-N
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Description

N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound with a unique structure that includes both phthalazinone and oxolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps. One common method starts with the preparation of 4-oxo-3,4-dihydrophthalazin-1-ylmethylamine, which is then reacted with oxolane-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to its combination of phthalazinone and oxolane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c21-14-12-6-2-1-5-11(12)13(19-20-14)9-18-16(23)15(22)17-8-10-4-3-7-24-10/h1-2,5-6,10H,3-4,7-9H2,(H,17,22)(H,18,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUVMHUKWBNQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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